molecular formula C21H23N7O5 B1664518 10-Methyl-10-deazaaminopterin CAS No. 80576-77-8

10-Methyl-10-deazaaminopterin

カタログ番号 B1664518
CAS番号: 80576-77-8
分子量: 453.5 g/mol
InChIキー: MQISJAZESFPIPJ-SBNLOKMTSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10-Methyl-10-deazaaminopterin is a folate analog that exhibits antitumor activity.

科学的研究の応用

Structural Design and Biochemical Properties

10-Methyl-10-deazaaminopterin, as part of the 10-deaza-aminopterin series, has been studied for its potential in cancer treatment. Modifications at the N10 position of 4-amino folates impact membrane transport in cells, with differential effects on transport in tumor cells compared to normal tissue. This leads to greater drug accumulation in tumor cells. These modifications have shown therapeutic efficacy superior to both 10-deaza-aminopterin and methotrexate, another drug with antitumor properties. These compounds inhibit L1210 cell dihydrofolate reductase and exhibit similar transport properties in various cells. The transport differences among these analogs, which determine net accumulation, reflect in their growth-inhibitory potency. Moreover, their metabolism and plasma pharmacokinetics have been studied, revealing potential selective action in tumor versus normal tissue (Sirotnak et al., 2004).

Antitumor Efficacy

Further research into the 10-deaza-aminopterin series, including 10-Methyl-10-deazaaminopterin, has shown marked superiority to methotrexate against various murine tumors. This includes effectiveness against both ascites tumors and solid tumors, with significant tumor burden reduction and long-term survivors in some cases. The modifications at the 10 position of the compound have been pivotal in this increased effectiveness (Sirotnak et al., 2004).

Pharmacokinetic Studies

A Phase I study of 10-propargyl-10-deazaaminopterin, related to 10-Methyl-10-deazaaminopterin, aimed to identify potential toxicities and define an optimal dose and schedule. This study involved patients with non-small cell lung cancer who had undergone prior chemotherapy. The study highlighted mucositis as a dose-limiting toxicity and recommended a Phase II dose for further trials. This study provided insights into the pharmacokinetics and toxicity profile of this class of compounds (Krug et al., 2000).

Combination Therapy Potential

Research has also explored the combination of pralatrexate (10-propargyl-10-deazaaminopterin) with other drugs, such as bortezomib, in T-cell lymphoid malignancies. This combination showed synergistic effects, suggesting potential as a treatment platform for such malignancies. The study utilized various assays and models to confirm the efficacy and safety of this combination (Marchi et al., 2010).

Clinical Trials and Applications

Clinical trials have been conducted with compounds related to 10-Methyl-10-deazaaminopterin, such as pralatrexate, in non-small cell lung cancer. These trials aimed to assess the efficacy and safety profile, finding limited toxicity and indications of efficacy in lung cancer, which encourages further development of these compounds (Krug et al., 2003).

特性

CAS番号

80576-77-8

製品名

10-Methyl-10-deazaaminopterin

分子式

C21H23N7O5

分子量

453.5 g/mol

IUPAC名

(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)propan-2-yl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H23N7O5/c1-10(8-13-9-24-18-16(25-13)17(22)27-21(23)28-18)11-2-4-12(5-3-11)19(31)26-14(20(32)33)6-7-15(29)30/h2-5,9-10,14H,6-8H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,22,23,24,27,28)/t10?,14-/m0/s1

InChIキー

MQISJAZESFPIPJ-SBNLOKMTSA-N

異性体SMILES

CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

正規SMILES

CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

10-methyl-10-deaza-aminopterin
10-methyl-10-deazaaminopterin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Methyl-10-deazaaminopterin
Reactant of Route 2
10-Methyl-10-deazaaminopterin
Reactant of Route 3
Reactant of Route 3
10-Methyl-10-deazaaminopterin
Reactant of Route 4
10-Methyl-10-deazaaminopterin
Reactant of Route 5
10-Methyl-10-deazaaminopterin
Reactant of Route 6
10-Methyl-10-deazaaminopterin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。